Purification Yield and Purity: X‑press Tag vs. Typical FLAG/His Systems
In a production‑optimized E. coli system, the enGenes X‑press technology (which utilizes the X‑press leader peptide) yielded 730 mg of purified SARS‑CoV‑2 nucleocapsid protein per liter of fermentation, with a final purity of 95% as verified by HIC‑MALS and mass spectrometry [1]. This output substantially exceeds the typical range of 100–500 mg·L⁻¹ reported for FLAG‑ or His₆‑tagged proteins expressed in E. coli under comparable bioreactor conditions [2].
| Evidence Dimension | Volumetric protein yield after purification |
|---|---|
| Target Compound Data | 730 mg·L⁻¹ purified protein (SARS‑CoV‑2 NP); 95% purity |
| Comparator Or Baseline | FLAG/His₆‑tagged proteins: 100–500 mg·L⁻¹ typical range |
| Quantified Difference | 1.5‑ to 7.3‑fold higher yield; purity comparable to or exceeding typical IMAC (85–95%) |
| Conditions | E. coli fermentation, growth‑decoupled X‑press expression, optimized downstream processing |
Why This Matters
Higher volumetric productivity directly reduces cost per unit of purified protein, making X‑press Tag Peptide economically attractive for large‑scale production of diagnostic or therapeutic protein candidates.
- [1] LISAvienna. enGenes X‑press achieves high yield SARS CoV‑2 nucleocapsid protein expression. 2021. https://www.lisavienna.at/news/detail/engenes-x-press-achieves-high-yield-sars-cov-2-nucleocapsid-protein-expression/ View Source
- [2] Structural Genomics Consortium, et al. Protein production and purification. Nat Methods. 2008;5(2):135‑146. (Representative yield range for E. coli‑expressed tagged proteins) View Source
